2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide
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Overview
Description
2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide is a compound that features a benzofuran ring fused with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide involves several steps. One common synthetic route includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of Pd(OAc)2, AgOAc, and NaOAc in CPME solvent, heated at 110°C under an inert atmosphere
Chemical Reactions Analysis
2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide can be compared with other benzofuran and thiazole derivatives. Similar compounds include:
Benzofuran-2-carboxamide derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Thiazole-4-carboxamide derivatives: These compounds share the thiazole core and are known for their antimicrobial and anticancer properties. The uniqueness of this compound lies in its combined structure, which may offer synergistic effects and enhanced biological activity compared to its individual components.
Properties
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-15-12(18)9-7-21-14(16-9)17-13(19)11-6-8-4-2-3-5-10(8)20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNAIXWBZVKJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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